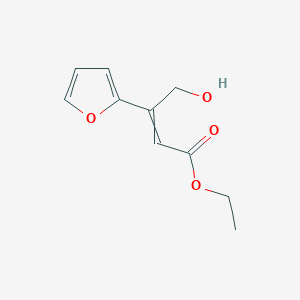
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, and elimination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens and organometallic compounds are used under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated furans and alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Methyl 3-(furan-2-yl)acrylate
Uniqueness
Ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate is unique due to its specific structural features, including the hydroxybut-2-enoate moiety. This structural element imparts distinct chemical reactivity and biological activity compared to other furan derivatives .
Propiedades
Número CAS |
105653-73-4 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl 3-(furan-2-yl)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)6-8(7-11)9-4-3-5-14-9/h3-6,11H,2,7H2,1H3 |
Clave InChI |
AFOFKLMNLRMHOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CO)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


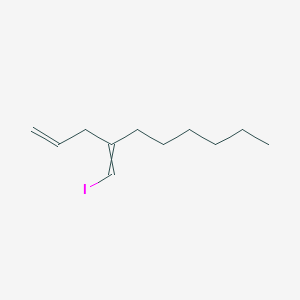
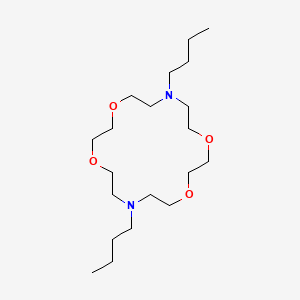

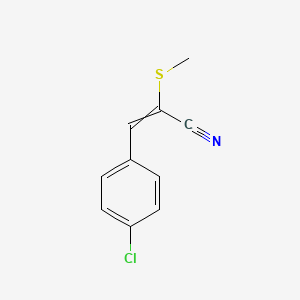
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
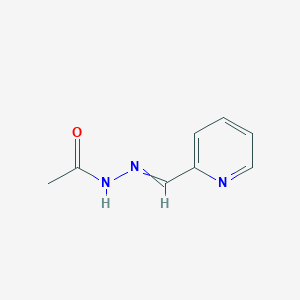

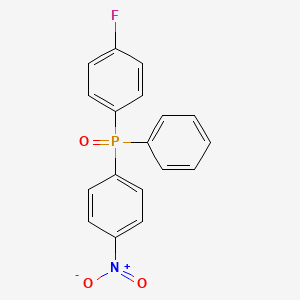

![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
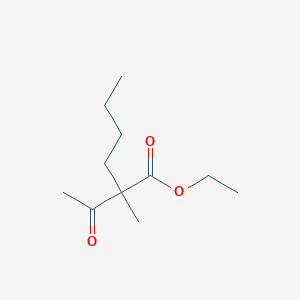

![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
